![molecular formula C16H13N3O3S3 B2910304 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097893-59-7](/img/structure/B2910304.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as FTS, is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS is a synthetic compound that was first synthesized in 1992 by a group of researchers led by Dr. J. Michael McIntosh at the University of Utah. Since then, FTS has been the subject of numerous scientific studies, and its potential applications continue to be explored.
作用機序
The mechanism of action of FTS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FTS has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes. FTS has also been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FTS has been shown to have various biochemical and physiological effects. Some of the key effects of FTS include:
1. Anti-cancer properties: FTS has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotective properties: FTS has been shown to protect neurons from damage and death.
3. Immunomodulatory properties: FTS has been shown to modulate the immune system and reduce inflammation.
実験室実験の利点と制限
FTS has several advantages and limitations for lab experiments. Some of the key advantages of FTS include:
1. High potency: FTS is a highly potent compound and can be used at low concentrations.
2. Selective inhibition: FTS selectively inhibits various enzymes and signaling pathways, making it a useful tool for studying specific cellular processes.
3. Low toxicity: FTS has low toxicity and can be used in cell culture and animal studies without causing significant harm.
Some of the limitations of FTS include:
1. Limited solubility: FTS has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of specificity: FTS can inhibit multiple enzymes and signaling pathways, which can make it difficult to determine its specific effects.
3. Limited in vivo studies: Although FTS has been extensively studied in vitro, there are limited in vivo studies that have been conducted.
将来の方向性
There are several future directions for research on FTS. Some of the key areas of research include:
1. Clinical trials: FTS has shown promising results in preclinical studies, and further clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: FTS has been shown to have synergistic effects when used in combination with other drugs, and further studies are needed to explore its potential in combination therapy.
3. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of FTS and its specific effects on various cellular processes.
4. Formulation development: Further research is needed to develop new formulations of FTS that can improve its solubility and bioavailability.
Conclusion:
FTS is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS has been shown to have anti-cancer, neuroprotective, and immunomodulatory properties, and its potential applications continue to be explored. Although FTS has several advantages for lab experiments, there are also limitations that need to be considered. Future research on FTS should focus on clinical trials, combination therapy, mechanistic studies, and formulation development.
合成法
FTS is synthesized by a multistep process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminothiophenol with furfural in the presence of a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to produce 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine. The final step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride to produce FTS.
科学的研究の応用
FTS has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research where FTS has been studied include:
1. Cancer research: FTS has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: FTS has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Immunomodulation: FTS has been shown to have immunomodulatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSWTTPXNMHDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
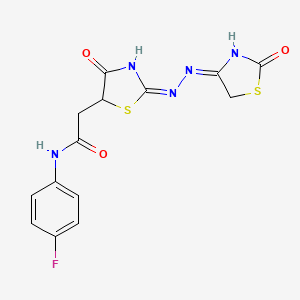

![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)

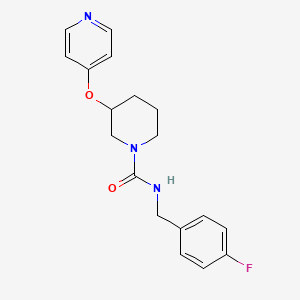


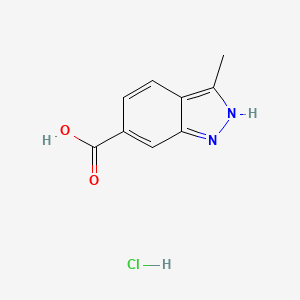
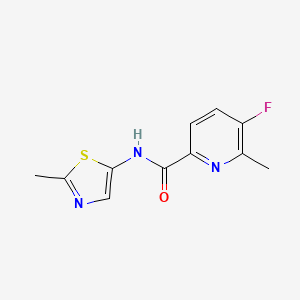
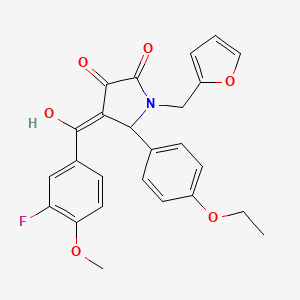
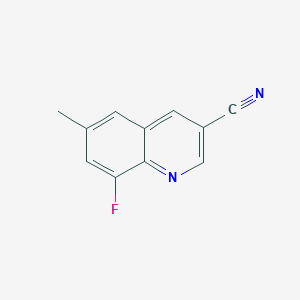

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)